molecular formula C19H24N4O4 B2363111 N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-32-6

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2363111
CAS No.: 954085-32-6
M. Wt: 372.425
InChI Key: ICAGUOOLUJXQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic small molecule designed for biochemical research. This compound features an isoxazole ring linked to a morpholine derivative via an oxalamide bridge, a structure of interest in medicinal chemistry for its potential to modulate biological targets. The specific research applications, mechanism of action, and biological activity data for this compound are areas of ongoing investigation and should be determined by the researcher. As with all research chemicals, this product is intended for laboratory studies and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-18(19(25)21-17-8-12-27-22-17)20-9-4-5-10-23-11-13-26-16(14-23)15-6-2-1-3-7-15/h1-3,6-8,12,16H,4-5,9-11,13-14H2,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAGUOOLUJXQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides

The isoxazole ring is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and acetylenes. Source details a method where nitrile oxides, generated in situ from N-hydroxyimidoyl chlorides, react with propargyl halides under mild conditions (Scheme 1).

Procedure :

  • Nitrile Oxide Generation : N-Hydroxyimidoyl chloride (1.0 equiv) is treated with triethylamine (2.0 equiv) in dichloromethane at 0°C.
  • Cycloaddition : Propargyl bromide (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours.
  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield isoxazole derivatives.

Key Data :

Starting Material Product Yield (%) Regioselectivity
N-Hydroxybenzimidoyl chloride 78 3:1 (5- vs 4-substituted)
N-Hydroxy-4-chlorobenzimidoyl chloride 72 4:1

The regioselectivity is influenced by electron-withdrawing substituents on the nitrile oxide, favoring 3-substitution.

Functionalization to Isoxazol-3-ylamine

The synthesized isoxazole undergoes amination at position 3. Source describes a two-step protocol:

  • Iodination : Treatment with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at 50°C for 12 hours introduces an iodine atom at position 4.
  • Buchwald–Hartwig Amination : Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the iodinated isoxazole reacts with ammonia in dioxane at 100°C, yielding isoxazol-3-ylamine in 65% yield.

Synthesis of 4-(2-Phenylmorpholino)butylamine

Morpholine Ring Construction

Source outlines a method for synthesizing 2-phenylmorpholine via reductive amination:

  • Condensation : Phenethylamine (1.0 equiv) reacts with glyoxal (1.2 equiv) in ethanol under reflux to form an imine intermediate.
  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred at room temperature for 24 hours, yielding 2-phenylmorpholine in 82% yield.

Alkylation to Introduce the Butyl Chain

The morpholine derivative is alkylated using 1,4-dibromobutane:

  • Reaction Conditions : 2-Phenylmorpholine (1.0 equiv), 1,4-dibromobutane (1.5 equiv), and potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 18 hours.
  • Isolation : The product, 4-bromobutyl-2-phenylmorpholine, is isolated in 75% yield after extraction with ethyl acetate.

Amination of the Alkylated Intermediate

The brominated intermediate undergoes nucleophilic substitution with ammonia:

  • Procedure : 4-Bromobutyl-2-phenylmorpholine (1.0 equiv) is treated with aqueous ammonia (28%) in a sealed tube at 100°C for 12 hours.
  • Yield : 4-(2-Phenylmorpholino)butylamine is obtained in 68% yield after distillation.

Oxalamide Bond Formation

Coupling with Oxalyl Chloride

Source and describe oxalamide synthesis via sequential acylation:

  • First Acylation : Isoxazol-3-ylamine (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in dry THF at −10°C for 2 hours.
  • Second Acylation : 4-(2-Phenylmorpholino)butylamine (1.0 equiv) is added, and the reaction is warmed to room temperature for 6 hours.
  • Purification : The crude product is recrystallized from ethanol/water (3:1) to yield the target compound in 85% purity.

Optimization Insights :

  • Lower temperatures (−10°C) minimize side reactions during oxalyl chloride addition.
  • Triethylamine (2.0 equiv) is added as a base to scavenge HCl, improving yields.

Alternative Microwave-Assisted Synthesis

Source reports a microwave-enhanced method:

  • Conditions : Reactants are irradiated at 100°C for 15 minutes in acetonitrile using a Biotage Initiator+ microwave synthesizer.
  • Yield : 92% purity with a 20% reduction in reaction time compared to conventional methods.

Mechanistic and Regiochemical Considerations

Cycloaddition Stereoselectivity

The 1,3-dipolar cycloaddition proceeds via a concerted mechanism, with regioselectivity dictated by frontier molecular orbital interactions. Electron-deficient nitrile oxides favor 3-substitution on the isoxazole ring, as observed in.

Oxalyl Chloride Reactivity

Oxalyl chloride reacts preferentially with primary amines over secondary amines due to steric hindrance. This selectivity ensures sequential acylation, first with isoxazol-3-ylamine (primary amine) and then with 4-(2-phenylmorpholino)butylamine (secondary amine).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 2.56–2.52 (m, 4H, morpholine-NCH₂).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows 98.5% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an anti-inflammatory, analgesic, or antimicrobial agent.

    Pharmacology: Investigation of its effects on various biological pathways and targets.

    Chemical Biology: Use as a probe to study molecular interactions and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Key Differences :

  • Heterocyclic vs. Aromatic Substituents : The target compound’s isoxazole ring (N1) contrasts with the methoxyphenyl or pyridyl groups in analogs. Isoxazole’s electron-deficient nature may influence metabolic stability and receptor interactions.
  • Morpholino vs.

Metabolic Pathways :

  • Hydrolysis : Common to oxalamides (e.g., cleavage of the amide bond).
  • Oxidation: Isoxazole rings may undergo ring-opening or hydroxylation, while morpholino groups could form N-oxide metabolites. These pathways differ from the pyridyl/methoxyphenyl oxidation seen in analogs .

Functional and Regulatory Implications

  • Bioavailability: The morpholino group in the target compound may improve water solubility compared to analogs with purely lipophilic chains (e.g., No. 1769).
  • This may necessitate lower NOEL thresholds than No. 1768 .
  • Regulatory Status: While analogs like No. 1768–1770 are approved as flavoring agents, the target compound’s structural novelty requires specific toxicological evaluation before regulatory approval.

Biological Activity

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, a phenylmorpholine moiety, and an oxalamide linkage. The chemical formula is C19H24N4O4C_{19}H_{24}N_{4}O_{4}, and it has a molecular weight of 372.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antiviral Activity : Similar compounds have been shown to target the nucleoprotein of the influenza A virus, acting as potent antagonists that inhibit nucleoprotein accumulation in the nucleus.
  • Anti-inflammatory Effects : Research indicates that compounds within this class may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNFα and IL-6 .
  • Neuroprotective Potential : The phenylmorpholine component may facilitate interactions with neurotransmitter receptors, suggesting possible applications in treating neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity Effect Reference
AntiviralInhibition of viral replication
Anti-inflammatoryReduction in cytokine levels
NeuroprotectionProtection against neuronal damage

Case Studies

  • Influenza A Virus Study : A study investigating the effects of isoxazole derivatives on influenza A virus showed that compounds with similar structures effectively reduced viral load in infected cells, highlighting the antiviral potential of this compound.
  • Neuroprotective Effects : Research focusing on neurodegenerative diseases revealed that compounds containing the phenylmorpholine moiety exhibited protective effects against oxidative stress in neuronal cells, suggesting therapeutic avenues for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other isoxazole derivatives:

Compound Biological Activity
Isoxazol-4-carboxa piperidyl derivativesAntiviral, anti-inflammatory
N1-(isoxazol-3-yl)-N2-(2-(2-phenylpiperidino)ethyl)oxalamideNeuroprotective, analgesic

Q & A

Q. What are the established synthetic routes for N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs) due to their efficiency and atom economy. A typical protocol involves coupling β-ketoesters, hydroxylamine, and aromatic aldehydes under mild conditions (e.g., room temperature, aqueous solvents) . Key steps include:

  • Amide bond formation : Carbodiimides like DCC or HOBt activate carboxylic acids for coupling with amines.
  • Morpholino group introduction : Nucleophilic substitution reactions using 2-phenylmorpholine derivatives.
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures.
    Optimization : Yield improves with stoichiometric control (1.2:1 molar ratio of amine to acid) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms connectivity of the isoxazole ring (δ 8.1–8.3 ppm for H3) and morpholino group (δ 3.4–3.7 ppm for CH2-N) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 455.2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for oxalamide derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Structural variations : Fluorine or chlorine substituents alter lipophilicity and target binding .
  • Assay conditions : pH (7.4 vs. 6.5) or serum proteins (e.g., BSA) may mask activity .
    Resolution Strategies :
  • Dose-response curves : Compare IC50 values under standardized conditions.
  • Molecular docking : Validate interactions with targets (e.g., kinases) using AutoDock Vina .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

  • Animal models : Use Sprague-Dawley rats (n=6/group) for IV/PO administration.
  • Bioanalysis : LC-MS/MS quantifies plasma concentrations (LLOQ: 1 ng/mL).
  • Parameters : Calculate AUC, Cmax, t1/2, and bioavailability (F%). Adjust formulations (e.g., PEGylation) to improve F% if <20% .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

  • Core modifications : Replace the isoxazole with 1,2,4-triazole to enhance hydrogen bonding .
  • Side-chain variations : Substitute the 2-phenylmorpholino group with piperazine for improved solubility .
  • Data analysis : Use CoMFA or CoMSIA models to correlate logP, polar surface area, and IC50 values .

Data Contradiction and Validation

Q. How should researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer: Yield variations (e.g., 40% vs. 70%) may result from:

  • Catalyst choice : Pd(OAc)2 vs. CuI in Sonogashira couplings .
  • Workup protocols : Incomplete extraction or drying (Na2SO4 vs. MgSO4) .
    Validation : Replicate reactions with controlled variables (temperature, solvent grade) and report average ± SD from triplicate runs .

Reproducibility Guidelines

  • Synthesis : Document exact equivalents, solvent batches, and stirring rates.
  • Bioassays : Use internal controls (e.g., staurosporine for kinase inhibition) .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.